4-Hydroxy Alverine-d5

Beschreibung

BenchChem offers high-quality 4-Hydroxy Alverine-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy Alverine-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

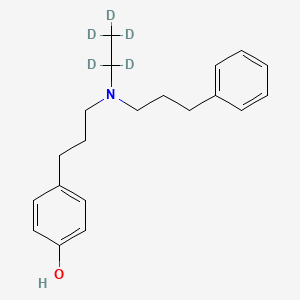

IUPAC Name |

4-[3-[1,1,2,2,2-pentadeuterioethyl(3-phenylpropyl)amino]propyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO/c1-2-21(16-6-10-18-8-4-3-5-9-18)17-7-11-19-12-14-20(22)15-13-19/h3-5,8-9,12-15,22H,2,6-7,10-11,16-17H2,1H3/i1D3,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSJBZUMLJSLQMF-ZBJDZAJPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC1=CC=CC=C1)CCCC2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(CCCC1=CC=CC=C1)CCCC2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Hydroxy Alverine-d5 chemical structure and properties

Advanced Characterization and Bioanalytical Applications

Executive Summary

4-Hydroxy Alverine-d5 is the stable isotope-labeled (SIL) analog of 4-hydroxy alverine, the primary pharmacologically active metabolite of the smooth muscle relaxant alverine. In high-precision bioanalysis—specifically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—this compound serves as the definitive Internal Standard (IS). Its utility is derived from its ability to mirror the physicochemical behavior, extraction recovery, and ionization efficiency of the target analyte while providing mass-resolved detection. This guide details the structural properties, metabolic context, and a validated protocol for its application in pharmacokinetic (PK) studies.

Chemical Identity and Structural Analysis[1]

4-Hydroxy Alverine-d5 is characterized by the substitution of five hydrogen atoms with deuterium isotopes, typically on the N-ethyl moiety. This specific labeling strategy is chosen to ensure isotopic stability (preventing deuterium exchange in protic solvents) while maintaining a sufficient mass shift (+5 Da) to avoid isotopic interference from the natural abundance M+5 isotope of the analyte.

Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Specification |

| Chemical Name | 4-(3-((Ethyl-d5)(3-phenylpropyl)amino)propyl)phenol hydrochloride |

| Molecular Formula | C₂₀H₂₂D₅NO (Free Base) / C₂₀H₂₃D₅ClNO (HCl Salt) |

| Molecular Weight | ~302.47 g/mol (Free Base) / ~338.93 g/mol (HCl Salt) |

| Isotopic Purity | ≥ 99% Deuterium |

| Solubility | Soluble in Methanol (MeOH), Acetonitrile (ACN), DMSO |

| Appearance | Off-white to pale beige solid |

| pKa | ~9.5 (Phenolic OH), ~8.5 (Tertiary Amine) |

Structural Logic & Fragmentation (MS/MS)

In electrospray ionization (ESI+), the molecule forms a protonated precursor [M+H]⁺.

-

Analyte (4-Hydroxy Alverine): Precursor m/z 298.4. Major fragment m/z 107.1 (Hydroxybenzyl cation).

-

Internal Standard (4-Hydroxy Alverine-d5): Precursor m/z 303.4. Major fragment m/z 107.1.

Expert Insight (Causality): Note that the primary fragment (m/z 107) is often identical for both the analyte and the IS. This occurs because the collision-induced dissociation (CID) typically cleaves the C-N bond, expelling the N-ethyl group (where the d5 label resides) and generating the stable hydroxybenzyl carbocation. Consequently, while the precursors are mass-resolved, the products are shared. This necessitates chromatographic separation or careful "cross-talk" monitoring in the collision cell, although the mass filter (Q1) effectively segregates them before fragmentation.

Metabolic Context and Synthesis[2]

Alverine acts as a prodrug that is rapidly metabolized in the liver. Understanding this pathway is crucial for researchers measuring clinical efficacy, as the 4-hydroxy metabolite is responsible for significant antispasmodic activity.

Metabolic Pathway Diagram

The following diagram illustrates the conversion of Alverine to its active form and the structural relationship of the d5 standard.

Figure 1: Metabolic hydroxylation of Alverine and the synthetic relation of the deuterated standard.

Validated Experimental Protocol (LC-MS/MS)

This protocol outlines a high-sensitivity method for quantifying 4-Hydroxy Alverine in human plasma using the d5 IS. The method utilizes Solid Phase Extraction (SPE) to minimize matrix effects, a critical requirement when using ESI to prevent ion suppression.

A. Reagents and Preparation[2][9][10]

-

Stock Solution: Dissolve 1 mg 4-Hydroxy Alverine-d5 in 1 mL Methanol (1 mg/mL). Store at -20°C.

-

Working IS Solution: Dilute stock to 500 ng/mL in 50:50 ACN:Water.

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 4.0).

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

B. Sample Preparation (Solid Phase Extraction)

Rationale: Protein precipitation (PPT) is often insufficient for basic drugs like Alverine derivatives due to phospholipid carryover. SPE provides cleaner extracts and lower limits of quantification (LLOQ).

-

Conditioning: Activate Strata-X (30 mg/1 mL) cartridges with 1 mL Methanol, followed by 1 mL Water.

-

Loading: Mix 200 µL Plasma + 20 µL IS Working Solution + 200 µL Buffer (Ammonium Formate). Load onto cartridge.

-

Washing: Wash with 1 mL Water, then 1 mL 5% Methanol. (Removes salts and proteins).

-

Elution: Elute with 1 mL Acetonitrile containing 0.1% Formic Acid.

-

Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 200 µL Mobile Phase.

C. LC-MS/MS Parameters

| Parameter | Setting |

| Column | C18 (e.g., Phenomenex Kinetex or Hypersil GOLD), 50 x 2.1 mm, 1.7 µm |

| Flow Rate | 0.4 mL/min |

| Gradient | 0-0.5 min: 10% B; 0.5-3.0 min: Ramp to 90% B; 3.0-4.0 min: Hold 90% B. |

| Ionization | ESI Positive Mode |

| Spray Voltage | 3500 V |

| Analyte Transition | m/z 298.4 → 107.1 (CE: 25 eV) |

| IS Transition | m/z 303.4 → 107.1 (CE: 25 eV) |

Self-Validating QC Criteria:

-

Linearity: R² > 0.995 over range 0.1 – 100 ng/mL.

-

IS Response: Variation of IS peak area across the run must be ≤ 15% RSD.

-

Retention Time: Analyte and IS must co-elute (within ±0.05 min).

Analytical Workflow Diagram

Figure 2: Step-by-step bioanalytical workflow for high-sensitivity quantification.

Handling and Stability

-

Storage: The pure solid is stable for >2 years at -20°C. Solutions in methanol are stable for 1 month at -20°C.

-

Light Sensitivity: Protect from light to prevent photo-oxidation of the phenolic moiety.

-

Deuterium Exchange: Avoid storage in highly acidic or basic aqueous solutions for extended periods to prevent potential back-exchange, although the ethyl-d5 label is generally robust.

References

-

Rathod, D. M., et al. (2016).[2] An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. Journal of Pharmaceutical Analysis. Retrieved from [Link]

-

PubChem. (2025).[11] 4-Hydroxy Alverine-d5 Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Rizea-Savu, S., et al. (2021).[6][12] Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Frontiers in Pharmacology. Retrieved from [Link]

Sources

- 1. Alterations in Hepatic Metabolism of Drugs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. veeprho.com [veeprho.com]

- 6. allmpus.com [allmpus.com]

- 7. researchgate.net [researchgate.net]

- 8. Alverine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 9. An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study☆ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. 4-Hydroxy Alverine-d5 | C20H27NO | CID 46781731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Hydroxy Alverine-d5: A Technical Guide for Bioanalytical Applications

Introduction: The Critical Role of Metabolite Quantification in Drug Development

Alverine is a smooth muscle relaxant used to alleviate symptoms associated with irritable bowel syndrome (IBS) and other gastrointestinal disorders.[1][2] Its therapeutic effect is primarily attributed to its direct action on the smooth muscle of the gastrointestinal tract.[3] To fully understand the pharmacology of Alverine, it is crucial to study its pharmacokinetic profile, which includes the absorption, distribution, metabolism, and excretion (ADME) of the drug.

A significant aspect of Alverine's metabolism is its conversion to the active metabolite, 4-Hydroxy Alverine.[2][4] In fact, studies have shown that 4-Hydroxy Alverine and its conjugated form account for the vast majority of Alverine-related compounds found in circulation after administration.[2] Therefore, accurate quantification of this metabolite in biological matrices is paramount for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This technical guide provides an in-depth overview of the 4-Hydroxy Alverine-d5 reference standard, its application as an internal standard in bioanalytical methods, and a detailed protocol for its use in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.

The Indispensable Role of Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis, especially with a highly sensitive and specific technique like LC-MS/MS, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. A SIL-IS is a form of the analyte of interest where one or more atoms have been replaced with a heavier isotope, in this case, deuterium (d5) for 4-Hydroxy Alverine.

The fundamental principle behind using a SIL-IS is that it is chemically identical to the analyte and therefore exhibits the same physicochemical properties.[5] This includes its behavior during sample extraction, chromatography, and ionization in the mass spectrometer.[6][7] By adding a known amount of 4-Hydroxy Alverine-d5 to the biological sample at the beginning of the analytical process, any variability or loss of the analyte during sample preparation can be corrected for. The SIL-IS effectively normalizes the analyte's signal, compensating for matrix effects, which are a common source of inaccuracy in LC-MS/MS assays.[8] This results in significantly improved precision, accuracy, and robustness of the analytical method.[5][6][9]

Technical Profile of 4-Hydroxy Alverine-d5

The 4-Hydroxy Alverine-d5 reference standard is a highly purified compound intended for use as an internal standard in the quantitative analysis of 4-Hydroxy Alverine.[10][11][12]

Chemical Structure:

-

IUPAC Name: 4-[3-[1,1,2,2,2-pentadeuterioethyl(3-phenylpropyl)amino]propyl]phenol[13]

Physicochemical Properties

| Property | 4-Hydroxy Alverine-d5 | 4-Hydroxy Alverine (Non-labeled) |

| CAS Number | 1216415-67-6[10][11][13] | 142047-94-7 (free base)[14][15][16] |

| Molecular Formula | C20H22D5NO[10] | C20H27NO[15] |

| Molecular Weight | 302.47 g/mol [10][17] | 297.44 g/mol [14][16] |

Note: The hydrochloride salt of 4-Hydroxy Alverine-d5 is also available.[12][17]

Alverine Metabolism Pathway

The primary metabolic pathway for Alverine involves hydroxylation to form 4-Hydroxy Alverine, which is then further metabolized, primarily through glucuronidation.[4]

Caption: Metabolic pathway of Alverine.

Bioanalytical Workflow for Quantification of 4-Hydroxy Alverine

The following is a representative LC-MS/MS method for the simultaneous determination of Alverine and 4-Hydroxy Alverine in human plasma, utilizing 4-Hydroxy Alverine-d5 as an internal standard.

Experimental Protocol

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

To 200 µL of human plasma, add 25 µL of the internal standard working solution (containing 4-Hydroxy Alverine-d5 and an appropriate IS for Alverine, e.g., Alverine-d5).

-

Vortex mix for 30 seconds.

-

Add 200 µL of a protein precipitation agent (e.g., 0.1% formic acid in acetonitrile).

-

Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

-

Load the supernatant onto a pre-conditioned mixed-mode cation exchange SPE cartridge.

-

Wash the cartridge with an appropriate solvent (e.g., 2% formic acid in water, followed by methanol).

-

Elute the analytes with a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | UHPLC system |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized gradient from 5% to 95% B over 3-5 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Analyte-specific precursor > product ion pairs |

Rationale for Methodological Choices:

-

Solid-Phase Extraction: SPE is chosen over simpler methods like protein precipitation alone to achieve a cleaner extract. This reduces matrix effects and improves the longevity of the analytical column and mass spectrometer. A mixed-mode cation exchange sorbent is effective for retaining the basic amine functional groups present in Alverine and its metabolites.

-

C18 Reversed-Phase Column: This is a versatile and robust column choice for the separation of a wide range of small molecules, including the moderately hydrophobic Alverine and its hydroxylated metabolite.

-

Formic Acid in Mobile Phase: The addition of a small amount of acid to the mobile phase promotes the ionization of the analytes in positive ESI mode, leading to better sensitivity.

-

Tandem Mass Spectrometry (MS/MS): The use of Multiple Reaction Monitoring (MRM) provides excellent selectivity and sensitivity for quantifying analytes in a complex biological matrix like plasma.

Bioanalytical Workflow Diagram

Caption: LC-MS/MS bioanalytical workflow.

Conclusion

The 4-Hydroxy Alverine-d5 reference standard is an essential tool for researchers and scientists in the field of drug development and clinical diagnostics. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data for the quantification of the primary active metabolite of Alverine. The detailed workflow and methodological rationale provided in this guide serve as a comprehensive resource for the development and validation of robust bioanalytical methods, ultimately contributing to a better understanding of the pharmacology of Alverine and its therapeutic applications.

References

-

PubChem. 4-Hydroxy Alverine-d5. [Link]

-

Allmpus. 4-Hydroxy Alverine. [Link]

-

Rizea-Savu, S., Duna, A. M., & Sandulovici, R. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Frontiers in Pharmacology, 11, 608933. [Link]

-

Veeprho Pharmaceuticals. 4-Hydroxy Alverine HCl. [Link]

-

Cleaver Scientific. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

International Journal of Pharmaceutical and Clinical Research. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]

-

ResearchGate. Schematic representation of metabolic pathways and individual... [Link]

-

CORE. DEVELOPMENT AND VALIDATION OF ANALYTICAL METHODS FOR THE ESTIMATION OF ALVERINE CITRATE IN BULK AND IN PHARMACEUTICAL DOSAGE FOR. [Link]

-

Faculty of Pharmacy - Research Portal. Bioanalytical methods. [Link]

-

PubMed. Evolving mechanisms of action of alverine citrate on phasic smooth muscles. [Link]

-

MDPI. Bioanalytical Method Development and Validation of Veratraldehyde and Its Metabolite Veratric Acid in Rat Plasma: An Application for a Pharmacokinetic Study. [Link]

-

YouTube. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

myadlm.org. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. [Link]

-

Chromatography Forum. Internal standard in LC-MS/MS. [Link]

-

Taylor & Francis. Alverine – Knowledge and References. [Link]

-

PubMed. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. [Link]

-

ALB Technology. Reference Standards Supplier and Manufacturer. [Link]

-

ResearchGate. Putative inhibitory pathway for the anti-inflammatory action of alverine. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evolving mechanisms of action of alverine citrate on phasic smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resolvemass.ca [resolvemass.ca]

- 6. texilajournal.com [texilajournal.com]

- 7. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

- 8. myadlm.org [myadlm.org]

- 9. youtube.com [youtube.com]

- 10. 4-Hydroxy Alverine-d5 | CAS 1216415-67-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 11. 4-Hydroxy Alverine-d5 | 1216415-67-6 [chemicalbook.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. 4-Hydroxy Alverine-d5 | C20H27NO | CID 46781731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. tlcstandards.com [tlcstandards.com]

- 15. allmpus.com [allmpus.com]

- 16. veeprho.com [veeprho.com]

- 17. 4-Hydroxy Alverine D5.HCl - Daicel Pharma Standards [daicelpharmastandards.com]

Technical Guide: Alverine-d5 vs. 4-Hydroxy Alverine-d5 in Regulated Bioanalysis

Executive Summary

In the pharmacokinetic profiling of Alverine Citrate (a smooth muscle relaxant), the distinction between the parent drug (Alverine ) and its primary metabolite (4-Hydroxy Alverine ) is not merely structural—it is the central challenge of bioanalytical validity.

While Alverine is the administered agent, it undergoes extensive first-pass metabolism, with the parent compound accounting for as little as 3% of circulating moieties.[1] The active metabolite, 4-Hydroxy Alverine (and its glucuronide conjugate), represents nearly 94% of total exposure.[1][2][3] Consequently, accurate quantification requires a dual-analyte assay.

This guide details the technical divergence between the stable isotope labeled (SIL) internal standards Alverine-d5 and 4-Hydroxy Alverine-d5 . It argues against the "single IS" approach (using Alverine-d5 for both analytes) and provides a validated LC-MS/MS framework for their simultaneous determination.

Part 1: Chemical & Structural Divergence

The core difference lies in the hydroxylation of the phenyl ring and the resulting polarity shift. This shift necessitates distinct internal standards to compensate for matrix effects and retention time variation during liquid chromatography.

Comparative Physicochemical Profile

| Feature | Alverine-d5 | 4-Hydroxy Alverine-d5 |

| Role | IS for Parent (Alverine) | IS for Metabolite (4-OH Alverine) |

| Chemical Name | N-Ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine-d5 | 4-(3-(Ethyl(3-phenylpropyl)amino)propyl)phenol-d5 |

| CAS Registry | 1215327-00-6 (Citrate) | 1216415-67-6 |

| Molecular Weight | ~286.47 g/mol (Free Base) | ~302.47 g/mol (Free Base) |

| Isotopic Label | Deuterium (d5) typically on the N-ethyl group | Deuterium (d5) typically on the N-ethyl group |

| Polarity (LogP) | High (Lipophilic) | Moderate (Increased polarity due to -OH) |

| Retention Time | Late eluting (Reverse Phase) | Earlier eluting than parent |

Structural Visualization

The following diagram illustrates the metabolic conversion and the structural relationship between the analytes.

Figure 1: Metabolic pathway of Alverine. The parent drug is rapidly converted to 4-Hydroxy Alverine, necessitating specific analytical tracking.

Part 2: The Metabolic Imperative & Genetic Polymorphism

The "Poor Hydroxylator" Risk

Alverine metabolism is subject to significant inter-subject variability, likely driven by genetic polymorphisms in CYP enzymes (specifically CYP2D6/CYP3A4 pathways).

-

Clinical Impact: In "poor hydroxylators," the parent Alverine concentration may spike while 4-Hydroxy Alverine levels remain low.

-

Analytical Consequence: A bioanalytical method must have a wide dynamic range for both analytes. Using Alverine-d5 to quantify 4-Hydroxy Alverine introduces error because the IS (Alverine-d5) will not co-elute with the metabolite, failing to correct for ion suppression at the metabolite's specific retention time.

Why Dual Internal Standards are Mandatory

In LC-MS/MS, Matrix Effects (ME) vary across the chromatographic run.

-

Alverine-d5 elutes later (more hydrophobic). It corrects for MEs at the parent's retention time.

-

4-Hydroxy Alverine-d5 elutes earlier (more polar). It corrects for MEs at the metabolite's retention time.

Critical Insight: Using Alverine-d5 as a surrogate IS for 4-Hydroxy Alverine can lead to quantitation errors of >15% in hemolyzed or lipemic plasma samples, violating FDA/EMA bioanalytical guidelines.

Part 3: Bioanalytical Workflow (LC-MS/MS)

This protocol outlines a simultaneous quantification method using Solid Phase Extraction (SPE), which yields cleaner extracts than Protein Precipitation (PPT).

Experimental Protocol: Sample Preparation

Materials:

-

Matrix: Human Plasma (K2EDTA).

-

Cartridges: Phenomenex Strata-X (30 mg/1 mL) or equivalent polymeric reversed-phase sorbent.

-

Internal Standard Working Solution (ISWS): Mixture of Alverine-d5 (50 ng/mL) and 4-Hydroxy Alverine-d5 (50 ng/mL) in 50% Methanol.

Step-by-Step Workflow:

-

Aliquoting: Transfer 200 µL of plasma into a clean tube.

-

IS Addition: Add 50 µL of ISWS . Vortex for 30 seconds.

-

Pre-treatment: Add 200 µL of 0.1% Formic Acid in water (to disrupt protein binding). Vortex.

-

Conditioning: Condition SPE cartridge with 1 mL Methanol, followed by 1 mL Water.

-

Loading: Load the pre-treated sample onto the cartridge. Apply low vacuum.

-

Washing: Wash with 1 mL of 5% Methanol in water (removes salts/proteins).

-

Elution: Elute analytes with 1 mL of Acetonitrile:Methanol (50:50, v/v).

-

Reconstitution: Evaporate eluate under Nitrogen at 40°C. Reconstitute in 200 µL Mobile Phase.

LC-MS/MS Conditions

-

Column: Symmetry Shield RP18 (150 mm × 3.9 mm, 5 µm) or equivalent C18.

-

Mobile Phase: Acetonitrile : 10 mM Ammonium Formate (65 : 35, v/v).[4][5][6][7]

-

Flow Rate: 0.5 mL/min (Isocratic).

-

Run Time: ~4.0 minutes.

Mass Spectrometry Parameters (MRM Mode)

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | CE (eV) |

| Alverine | 282.2 [M+H]+ | 91.1 (Tropylium) | 25 |

| Alverine-d5 | 287.2 [M+H]+ | 91.1 / 96.1 | 25 |

| 4-OH Alverine | 298.2 [M+H]+ | 107.1 | 28 |

| 4-OH Alverine-d5 | 303.2 [M+H]+ | 107.1 / 112.1 | 28 |

*Note: The product ion for the d5 variant depends on whether the label is retained in the fragment. If the label is on the ethyl chain and the fragment is the phenyl ring, the product mass may remain unchanged (91.1), or shift if the label is on the ring.

Analytical Logic Flow

Figure 2: Validated workflow ensuring independent error correction for both parent and metabolite.

Part 4: Troubleshooting & Stability

Deuterium Exchange

-

Risk: If the d5 label is located on acidic protons or positions adjacent to the amine that are metabolically labile, "label loss" can occur.

-

Solution: Ensure the Alverine-d5 and 4-Hydroxy Alverine-d5 purchased have the deuterium labels on the ethyl side chain or the stable phenyl ring positions, not on exchangeable protons.

Solubility Differences

-

Observation: 4-Hydroxy Alverine is significantly less soluble in pure hexane/ether than Alverine.

-

Protocol Adjustment: Avoid Liquid-Liquid Extraction (LLE) with non-polar solvents (like Hexane) if you need high recovery of the metabolite. Use SPE or Ethyl Acetate for LLE.

References

-

Rizea-Savu, S., et al. (2021). "Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers." Frontiers in Pharmacology. Available at: [Link]

-

Sarkar, A.K., et al. (2016). "An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study." Journal of Pharmaceutical Analysis. Available at: [Link]

-

PubChem. (n.d.). "Alverine Citrate Compound Summary." National Library of Medicine. Available at: [Link]

Sources

- 1. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers [frontiersin.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study☆ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study☆ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Metabolic Pathway of Alverine Citrate to 4-Hydroxy Alverine

Foreword: Navigating the Metabolic Landscape of Alverine

Alverine citrate, a widely utilized spasmolytic agent for functional gastrointestinal disorders, undergoes extensive and rapid metabolism following administration.[1][2] The primary metabolic transformation, and the focus of this guide, is the hydroxylation of the parent compound to its active metabolite, 4-hydroxy alverine. This metabolite is not merely a breakdown product; it constitutes the vast majority of alverine-related moieties in circulation and is, therefore, central to the drug's overall pharmacological profile.[1][2][3] A comprehensive understanding of this metabolic pathway is paramount for drug development professionals and researchers aiming to optimize therapeutic efficacy and ensure patient safety.

This technical guide eschews a rigid, templated approach. Instead, it is structured to provide a narrative that is both scientifically rigorous and practically insightful. We will delve into the established metabolic fate of alverine, critically assess the existing knowledge gaps regarding the specific enzymatic players, and provide detailed, field-proven methodologies for researchers to elucidate these remaining questions. Our discussion is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring that the information presented is not only accurate but also contextually relevant for the discerning scientific audience.

The Established Metabolic Trajectory: From Parent Drug to Primary Metabolite

Following oral administration, alverine citrate is quickly absorbed and subjected to significant first-pass metabolism.[1] The predominant metabolic event is the aromatic hydroxylation of one of the phenyl rings to form 4-hydroxy alverine. This conversion is remarkably efficient, with studies indicating that the parent alverine accounts for a mere 3% of the circulating drug-related compounds, while the total 4-hydroxy alverine (both in its free form and as a glucuronide conjugate) comprises approximately 94%.[1][2][3]

The metabolism of alverine is not only extensive but also rapid. The median time to reach maximum plasma concentration (Tmax) for the parent drug is approximately 0.75 hours, while for 4-hydroxy alverine and its glucuronide conjugate, it is around 1.00 hour.[1] This swift conversion underscores the importance of 4-hydroxy alverine in mediating the therapeutic effects of the drug.

Figure 1: A simplified diagram illustrating the primary metabolic pathway of Alverine Citrate.

The Enzymatic Enigma: Identifying the Cytochrome P450 Isoforms

A critical aspect of understanding any drug's metabolism is the identification of the specific enzymes responsible for its biotransformation. In the case of alverine's conversion to 4-hydroxy alverine, the available literature points towards the involvement of the Cytochrome P450 (CYP) superfamily of enzymes, which are the primary drivers of Phase I metabolic reactions.[1] However, a significant knowledge gap exists in the explicit identification of the specific CYP isoenzyme(s) responsible for this hydroxylation.

One of the most compelling pieces of evidence for the involvement of specific, polymorphic CYP enzymes is the high inter-individual variability observed in the pharmacokinetics of alverine, particularly in the hydroxylation process.[1][2][3] Such variability is a hallmark of drugs metabolized by genetically polymorphic enzymes like CYP2D6 and CYP2C19.[4] Furthermore, given that CYP3A4 is responsible for the metabolism of a vast number of drugs, its participation cannot be ruled out.[5]

A key study notes that the genetic polymorphism affecting alverine metabolism has not yet been identified, as study participants were not screened for their CYP phenotype or genotype.[1] This underscores the need for further research in this area.

Hypothesized Involvement of Key CYP Isoforms:

-

CYP2D6: Known for its significant genetic polymorphism, leading to poor, intermediate, extensive, and ultrarapid metabolizer phenotypes in the population.[4] Its involvement could explain the observed outliers in alverine hydroxylation.

-

CYP3A4: The most abundant CYP enzyme in the human liver and intestine, responsible for the metabolism of over 50% of clinically used drugs.[5] Its broad substrate specificity makes it a likely candidate.

-

CYP2C19: Another highly polymorphic enzyme that could contribute to the variability in alverine metabolism.

To definitively identify the contributing enzymes, a "reaction phenotyping" study is required. This involves a systematic in vitro investigation using human liver microsomes and a panel of recombinant human CYP enzymes.

Experimental Protocols for Elucidating the Metabolic Pathway

The following protocols provide a robust framework for researchers to identify the specific CYP enzymes involved in the 4-hydroxylation of alverine. These methodologies are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: In Vitro Metabolism of Alverine using Human Liver Microsomes (HLM)

This experiment aims to confirm the metabolism of alverine to 4-hydroxy alverine in a pooled human liver microsome model, which contains a mixture of CYP enzymes representative of the general population.

Materials:

-

Alverine Citrate

-

4-Hydroxy Alverine reference standard

-

Pooled Human Liver Microsomes (e.g., from a reputable commercial supplier)

-

0.1 M Phosphate Buffer (pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing alverine citrate (at a concentration range relevant to therapeutic levels, e.g., 1-50 µM), pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration), and 0.1 M phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the enzymes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final volume should be standardized (e.g., 200 µL).

-

Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a defined time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Termination of Reaction: At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins and stop enzymatic activity.

-

Sample Processing: Vortex the terminated reaction mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an autosampler vial for analysis by a validated LC-MS/MS method to quantify the formation of 4-hydroxy alverine and the depletion of alverine.

Controls:

-

No NADPH: A control incubation without the NADPH regenerating system to account for any non-enzymatic degradation.

-

Time Zero: A control where the quenching solution is added immediately after the addition of the NADPH regenerating system.

-

Heat-inactivated Microsomes: A control using microsomes that have been heat-inactivated (e.g., 95°C for 10 minutes) to ensure the observed metabolism is enzyme-mediated.

Figure 2: Experimental workflow for the in vitro metabolism of Alverine using Human Liver Microsomes.

Protocol 2: Reaction Phenotyping using Recombinant Human CYP Enzymes

This experiment is designed to identify the specific CYP isoform(s) responsible for the 4-hydroxylation of alverine.

Materials:

-

Alverine Citrate

-

Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4, etc.) co-expressed with cytochrome P450 reductase.

-

Control microsomes (from the same expression system, but without the CYP enzyme)

-

All other materials as listed in Protocol 1.

Procedure:

-

Individual Incubations: Prepare separate incubation mixtures for each recombinant CYP isoform and the control microsomes. Each mixture will contain alverine citrate, the specific recombinant enzyme (or control), and phosphate buffer.

-

Reaction and Analysis: Follow the same pre-incubation, initiation, incubation, termination, and analysis steps as described in Protocol 1. A single, optimized time point (e.g., 30 minutes) can be used for initial screening.

-

Data Interpretation: Compare the rate of 4-hydroxy alverine formation across the different recombinant CYP enzymes. A significantly higher rate of metabolite formation in the presence of a particular CYP isoform compared to the control and other isoforms indicates its involvement in the metabolic pathway.

Protocol 3: Chemical Inhibition Study in Human Liver Microsomes

This study provides confirmatory evidence for the involvement of specific CYP isoforms by using known selective chemical inhibitors.

Materials:

-

Selective chemical inhibitors for major CYP enzymes (e.g., Furafylline for CYP1A2, Sulfaphenazole for CYP2C9, Ticlopidine for CYP2C19, Quinidine for CYP2D6, Ketoconazole for CYP3A4).

-

All other materials as listed in Protocol 1.

Procedure:

-

Inhibitor Pre-incubation: In separate tubes, pre-incubate the pooled human liver microsomes with each selective inhibitor (and a vehicle control) for a specified time (e.g., 10-15 minutes) at 37°C.

-

Substrate Addition and Reaction: Add alverine citrate to each tube and initiate the reaction with the NADPH regenerating system.

-

Incubation and Analysis: Incubate for a fixed time point (e.g., 30 minutes) and then terminate and process the samples for LC-MS/MS analysis as described in Protocol 1.

-

Data Interpretation: A significant reduction in the formation of 4-hydroxy alverine in the presence of a specific inhibitor compared to the vehicle control strongly suggests the involvement of the corresponding CYP isoform.

Analytical Methodology: Quantification of Alverine and 4-Hydroxy Alverine

A robust and sensitive bioanalytical method is crucial for the accurate quantification of alverine and 4-hydroxy alverine in biological matrices. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high selectivity and sensitivity.

Key Parameters for a Validated LC-MS/MS Method:

| Parameter | Typical Specification |

| Chromatography | |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 5 µm) |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile). |

| Flow Rate | 0.3 - 0.5 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Alverine: m/z 282.3 → 91.1; 4-Hydroxy Alverine: m/z 298.2 → 107.0 |

| Internal Standard | A stable isotope-labeled analog of alverine (e.g., alverine-d5) is recommended for optimal accuracy and precision. |

Note: The specific MRM transitions and other mass spectrometer parameters should be optimized for the instrument being used.

Conclusion and Future Directions

The metabolic conversion of alverine citrate to 4-hydroxy alverine is a rapid and extensive process that is central to the drug's pharmacokinetic profile. While the overall pathway is established, a significant opportunity for further research lies in the definitive identification of the specific Cytochrome P450 isoforms responsible for this critical hydroxylation step. The high inter-individual variability in alverine's pharmacokinetics strongly suggests the involvement of polymorphic enzymes such as CYP2D6 or CYP2C19, alongside the major drug-metabolizing enzyme CYP3A4.

The experimental protocols detailed in this guide provide a clear and robust framework for researchers to conduct reaction phenotyping studies. By employing a combination of in vitro metabolism assays with human liver microsomes, recombinant CYP enzymes, and selective chemical inhibitors, the scientific community can bridge the existing knowledge gap. A comprehensive understanding of the enzymes involved will not only enhance our fundamental knowledge of alverine's disposition but also pave the way for personalized medicine approaches, allowing for the prediction of potential drug-drug interactions and the optimization of therapeutic outcomes for patients with functional gastrointestinal disorders.

References

-

Rizea-Savu, S., Duna, S. N., & Sandulovici, R. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Frontiers in Pharmacology, 11, 620451. [Link]

-

Rathod, D. M., Patel, K. R., Mistri, H. N., Jangid, A. G., Shrivastav, P., & Sanyal, M. (2017). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. Journal of Pharmaceutical Analysis, 7(2), 95–102. [Link]

-

BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. BioIVT. [Link]

-

Semantic Scholar. (n.d.). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. [Link]

-

Rizea-Savu, S., Duna, S. N., & Sandulovici, R. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. PubMed, 33519521. [Link]

-

ResearchGate. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. [Link]

-

Journal of Applied Pharmaceutical Science. (2021). WRL-68 with the overexpression of CYP3A4 as an in vitro model to assess drug–drug interaction. [Link]

-

Xcode Life. (2021). The CYP2D6 Gene And Its Influence On Drug Detoxification. [Link]

-

Taylor & Francis. (n.d.). Alverine – Knowledge and References. [Link]

-

PubChem. (n.d.). Alverine. [Link]

-

precisionFDA. (n.d.). ALVERINE. [Link]

-

ResearchGate. (2007). Evolving mechanisms of action of alverine citrate on phasic smooth muscles. [Link]

-

Hayase, T., Takeuchi, S., & Yabana, H. (2007). Evolving mechanisms of action of alverine citrate on phasic smooth muscles. British journal of pharmacology, 152(6), 907–917. [Link]

-

Lynch, T., & Price, A. (2007). The effect of cytochrome P450 metabolism on drug response, interactions, and adverse effects. American family physician, 76(3), 391–396. [Link]

-

University of Liverpool. (n.d.). Alverine citrate. HEP Drug Interactions. [Link]

-

Yan, Z., & Gufford, J. A. (2002). In vitro identification of metabolic pathways and cytochrome P450 enzymes involved in the metabolism of etoperidone. Xenobiotica; the fate of foreign compounds in biological systems, 32(11), 1033–1047. [Link]

-

U.S. Food and Drug Administration. (2020). For Healthcare Professionals | FDA's Examples of Drugs that Interact with CYP Enzymes and Transporter Systems. [Link]

-

Nadarassan, D. (2002). Involvement of Cytochromes P450 in Drug-Drug Interactions: An Overview. Medical Journal of Malaysia, 57(2), 250-260. [Link]

-

Charles River. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

-

Lexi-Comp Inc. (2007). Potential Cytochrome P450 (CYP) Drug Interactions. [Link]

-

Research Journal of Pharmacy and Technology. (2021). In-vitro Comparative Quality Evaluation of Alverine citrate 60mg Tablets Available in Bangladesh. [Link]

Sources

- 1. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers [frontiersin.org]

- 4. The CYP2D6 Gene And Its Influence On Drug Detoxification [xcode.life]

- 5. bioivt.com [bioivt.com]

A Comprehensive Guide to the Molecular Weight and Application of Deuterated 4-Hydroxy Alverine as an Internal Standard in Bioanalysis

An In-depth Technical Guide

Introduction

In the landscape of drug metabolism and pharmacokinetics (DMPK), the precise quantification of analytes in complex biological matrices is paramount. 4-Hydroxy Alverine, the primary active metabolite of the antispasmodic drug Alverine, is a key compound of interest in clinical and preclinical studies.[1] Achieving accurate and reproducible quantification of this metabolite relies heavily on the use of a robust internal standard (IS) in analytical methodologies, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This technical guide provides an in-depth exploration of the deuterated internal standard for 4-Hydroxy Alverine. We will dissect the fundamental principles behind the selection of a stable isotope-labeled (SIL) internal standard, provide a detailed, first-principles calculation of its molecular weight, and outline its practical application in a validated bioanalytical workflow. This document is intended for researchers, analytical scientists, and drug development professionals who require a thorough understanding of the theory and practice behind high-fidelity quantitative analysis.

The Analyte: 4-Hydroxy Alverine

4-Hydroxy Alverine is formed in the body following the administration of Alverine. Its chemical structure consists of a phenol group attached to a propyl chain, which is in turn linked to an ethyl(3-phenylpropyl)amino group.[2][3] Understanding its physicochemical properties is the first step in developing a reliable quantitative assay.

| Property | Value | Source |

| Chemical Name | 4-(3-(Ethyl(3-phenylpropyl)amino)propyl)phenol | [2][3] |

| Molecular Formula | C₂₀H₂₇NO | [1][2][3] |

| Average Molecular Weight | ~297.4 g/mol | [1][2][4] |

| Monoisotopic Mass | 297.2093 u |

The Internal Standard: Rationale and Selection

The Principle of Isotope Dilution Mass Spectrometry

The gold standard in quantitative mass spectrometry is the use of a stable isotope-labeled internal standard.[5] A SIL-IS is a version of the analyte in which one or more atoms have been replaced by their heavier stable isotopes (e.g., ²H (D), ¹³C, ¹⁵N). The ideal SIL-IS has identical chemical and physical properties to the analyte.

Causality in Experimental Choice: By being chemically identical, the SIL-IS co-elutes with the analyte during chromatography and experiences the exact same effects of sample preparation (e.g., extraction efficiency, evaporation) and ionization phenomena in the mass spectrometer (e.g., ion suppression or enhancement).[6] Since the mass spectrometer can differentiate the analyte from the IS based on their mass difference, the ratio of their signals remains constant regardless of these variations. This provides a self-validating system where the IS normalizes the analyte's signal, correcting for potential errors and leading to superior accuracy and precision.[7]

Characterization of 4-Hydroxy Alverine-d₅

For 4-Hydroxy Alverine, a commonly used and commercially available internal standard is 4-Hydroxy Alverine-d₅ .

-

Full Chemical Name: 4-[3-[1,1,2,2,2-pentadeuterioethyl(3-phenylpropyl)amino]propyl]phenol[8]

-

Labeling Position: The five hydrogen atoms on the N-ethyl group (-CH₂CH₃) are replaced with five deuterium atoms (-CD₂CD₃).

Expertise & Experience: The choice of labeling position is critical. Placing the deuterium atoms on the ethyl group, a stable, non-aromatic part of the molecule, is a deliberate decision to prevent isotopic exchange. If deuterium were placed on the hydroxyl group (-OH), it could easily exchange with hydrogen atoms from the solvent (e.g., water, methanol), compromising the isotopic purity and the accuracy of the quantification. Labeling with at least 3-5 deuterium atoms provides a sufficient mass shift to prevent isotopic crosstalk with the analyte's natural isotope distribution.

Molecular Weight Determination: A First-Principles Approach

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms.[9][10] Here, we provide a detailed, step-by-step calculation for both the analyte and its deuterated internal standard.

Protocol: Calculation of Molecular Weight

Step 1: Define Standard Atomic Weights First, we establish the standard atomic weights of the necessary elements.[10][11]

-

Carbon (C): 12.011 u

-

Hydrogen (H): 1.008 u

-

Nitrogen (N): 14.007 u

-

Oxygen (O): 15.999 u

-

Deuterium (D): 2.014 u (This is the atomic mass of the ²H isotope)

Step 2: Calculate Molecular Weight of 4-Hydroxy Alverine (C₂₀H₂₇NO) We sum the weights of all atoms in the molecule.

-

(20 × 12.011) + (27 × 1.008) + (1 × 14.007) + (1 × 15.999)

-

= 240.22 + 27.216 + 14.007 + 15.999

-

= 297.442 g/mol

Step 3: Calculate Molecular Weight of 4-Hydroxy Alverine-d₅ (C₂₀H₂₂D₅NO) The molecular formula reflects the replacement of 5 hydrogen atoms with 5 deuterium atoms.

-

(20 × 12.011) + (22 × 1.008) + (5 × 2.014) + (1 × 14.007) + (1 × 15.999)

-

= 240.22 + 22.176 + 10.070 + 14.007 + 15.999

-

= 302.472 g/mol

Data Summary: Analyte vs. Internal Standard

The following table summarizes the key quantitative data for both compounds, providing an easy reference for method setup.

| Compound | Molecular Formula | Calculation Breakdown | Average Molecular Weight ( g/mol ) |

| 4-Hydroxy Alverine | C₂₀H₂₇NO | (20 × C) + (27 × H) + (1 × N) + (1 × O) | 297.44 [2][3][4] |

| 4-Hydroxy Alverine-d₅ | C₂₀H₂₂D₅NO | (20 × C) + (22 × H) + (5 × D) + (1 × N) + (1 × O) | 302.47 [4][8] |

Application in a Bioanalytical Workflow

The primary application of 4-Hydroxy Alverine-d₅ is as an internal standard for the quantification of 4-Hydroxy Alverine in biological samples such as plasma or urine.

Experimental Protocol: Quantitative Analysis using LC-MS/MS

-

Preparation of Stock Solutions: Prepare separate stock solutions of 4-Hydroxy Alverine (analyte) and 4-Hydroxy Alverine-d₅ (IS) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Preparation of Calibration Curve and Quality Control (QC) Samples:

-

Serially dilute the analyte stock solution to create calibration standards at various concentrations (e.g., 1-1000 ng/mL).

-

Prepare QC samples at low, medium, and high concentrations.

-

Spike a fixed, known amount of the IS working solution into every standard, QC, and unknown sample. Trustworthiness: Adding the IS at the very beginning of the sample preparation process ensures it corrects for variability in all subsequent steps.

-

-

Sample Extraction (Protein Precipitation - a common example):

-

To 100 µL of a plasma sample (standard, QC, or unknown), add 300 µL of acetonitrile containing the internal standard.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reverse-phase column to separate the analyte from other matrix components. A gradient elution with mobile phases of water and acetonitrile (both containing 0.1% formic acid to aid ionization) is typical.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

-

MRM Transition for Analyte: Q1 (Parent Ion) → Q3 (Fragment Ion). For C₂₀H₂₇NO, the parent ion [M+H]⁺ would be m/z 298.2. A characteristic fragment would be selected for Q3.

-

MRM Transition for IS: Q1 (Parent Ion) → Q3 (Fragment Ion). For C₂₀H₂₂D₅NO, the parent ion [M+H]⁺ would be m/z 303.2. The fragmentation pattern will be nearly identical to the analyte, so the same fragment m/z can often be used.

-

-

-

Data Processing: Calculate the peak area ratio of the analyte to the internal standard. Quantify the unknown samples by plotting this ratio against the nominal concentrations of the calibration standards and applying a linear regression.

Visualization of the Bioanalytical Workflow

The following diagram illustrates the logical flow of a typical quantitative bioanalysis experiment, highlighting the critical role of the internal standard.

Caption: Workflow for quantitative bioanalysis using a deuterated internal standard.

Conclusion

The deuterated internal standard, 4-Hydroxy Alverine-d₅, is an indispensable tool for the accurate and reliable quantification of 4-Hydroxy Alverine in complex biological matrices. Its calculated molecular weight of approximately 302.47 g/mol provides the necessary mass shift for clear differentiation from the analyte (297.44 g/mol ) in a mass spectrometer. By design, its chemical identity ensures that it faithfully tracks the analyte through every step of the analytical process, providing a robust, self-validating system that corrects for procedural and matrix-induced variability. Understanding the principles of its design, its precise molecular weight, and its proper implementation is fundamental to generating high-quality data in drug development and clinical research.

References

-

Allmpus. (n.d.). 4-Hydroxy Alverine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxy Alverine-d5. National Center for Biotechnology Information. Retrieved from [Link]

-

Axios Research. (n.d.). 4-Hydroxy Alverine HCl. Retrieved from [Link]

-

PubChem. (n.d.). Alverine. National Center for Biotechnology Information. Retrieved from [Link]

-

Cleanchem. (n.d.). 4-Hydroxy Alverine Glucuronide. Retrieved from [Link]

-

IUPAC. (2023). Atomic Weights of the Elements 2023. Retrieved from [Link]

-

PubChem. (n.d.). Atomic Mass | Periodic Table of Elements. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Standard atomic weight. Retrieved from [Link]

-

CIAAW. (2024). Standard Atomic Weights. Commission on Isotopic Abundances and Atomic Weights. Retrieved from [Link]

-

Alsachim. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Bioanalysis, 1(1), 145-150. Retrieved from [Link]

-

Kita, Y., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Scientific Reports, 10(1), 11693. Retrieved from [Link]

-

BYJU'S. (n.d.). Atomic Mass of First 30 Elements. Retrieved from [Link]

-

Daicel Pharma Standards. (n.d.). Alverine Impurities Manufacturers & Suppliers. Retrieved from [Link]

Sources

- 1. 4-Hydroxy Alverine | CymitQuimica [cymitquimica.com]

- 2. allmpus.com [allmpus.com]

- 3. 4-Hydroxy Alverine | CAS No- 142047-94-7 [chemicea.com]

- 4. Alverine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 5. scispace.com [scispace.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Hydroxy Alverine-d5 | C20H27NO | CID 46781731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 10. byjus.com [byjus.com]

- 11. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

Technical Guide: Stability & Bioanalytical Application of 4-Hydroxy Alverine-d5 in Plasma

Topic: Stability of 4-Hydroxy Alverine-d5 in Plasma Matrices Content Type: Technical Guide / Whitepaper Persona: Senior Application Scientist

Executive Summary

In the bioanalysis of Alverine Citrate, the quantification of its primary active metabolite, 4-Hydroxy Alverine (PHA) , is critical due to the rapid first-pass metabolism of the parent drug. This guide focuses on the validation and stability profile of 4-Hydroxy Alverine-d5 (PHA-d5) , the Stable Isotope Labeled (SIL) Internal Standard (IS) of choice.

While PHA-d5 offers superior compensation for matrix effects compared to analog standards (e.g., Alverine-d5 used for the metabolite), its application requires rigorous stability assessment. This guide details the physicochemical stability of PHA-d5, potential deuterium exchange risks, and the specific validation protocols required to meet FDA M10 and EMA bioanalytical guidelines.

Molecular Context & Rationale

The Analyte: 4-Hydroxy Alverine (PHA)

Alverine is rapidly converted by CYP450 enzymes into PHA, which accounts for >90% of the circulating drug exposure. PHA possesses a phenolic hydroxyl group, making it susceptible to Phase II conjugation (glucuronidation).

-

Molecular Weight: ~297.4 g/mol

-

Key Functional Group: Phenolic -OH (site of conjugation and oxidation).

The Internal Standard: 4-Hydroxy Alverine-d5

The "d5" designation typically refers to a pentadeuterioethyl group attached to the nitrogen center (based on commercial synthesis routes like CAS 1216415-67-6), though ring-deuterated versions exist.[1]

-

Role: Corrects for ionization suppression/enhancement in ESI+ and recovery losses during extraction.

-

Critical Requirement: The deuterium label must remain chemically stable (non-exchangeable) in the biological matrix (pH 7.4) and during acidic/basic extraction steps.

Stability Challenges in Plasma Matrices

Enzymatic & Chemical Stability

Unlike ester-based drugs, PHA is relatively resistant to plasma esterases. However, two specific risks exist:

-

Glucuronide Back-Conversion: PHA-Glucuronide (a major metabolite) can hydrolyze back to PHA in plasma if samples are mishandled (e.g., left at room temperature without acidification), artificially inflating PHA concentrations. While the IS (PHA-d5) won't increase, the ratio will be skewed.

-

Oxidative Degradation: The phenolic group is oxidation-prone. Plasma samples should ideally be processed under low-light or temperature-controlled conditions.

Isotope Stability (Deuterium Exchange)

-

Risk: If the deuterium atoms are located on the phenyl ring (ortho/para to the -OH), they may undergo acid-catalyzed exchange during protein precipitation with strong acids (e.g., TCA).

-

Mitigation: Commercial PHA-d5 with the label on the N-ethyl side chain is preferred, as aliphatic deuteriums are chemically inert to exchange under standard bioanalytical conditions.

Experimental Framework: Method Validation

Bioanalytical Workflow (Visualization)

Figure 1: Standard Bioanalytical Workflow integrating PHA-d5. The "Equilibration" step is critical to ensure the IS binds to plasma proteins similarly to the analyte.

Sample Preparation Protocol (Recommended)

Methodology adapted from validated protocols for Alverine metabolites.

-

Thawing: Thaw plasma samples in an ice bath (4°C).

-

IS Spiking: Add 50 µL of PHA-d5 working solution (e.g., 500 ng/mL in 50% Methanol) to 200 µL of plasma. Vortex for 30s.

-

Extraction (Solid Phase Extraction - SPE):

-

Conditioning: Strata-X (30 mg/1 mL) cartridges with MeOH then Water.

-

Loading: Load spiked plasma.

-

Washing: Wash with 5% Methanol (removes salts/proteins).

-

Elution: Elute with 100% Acetonitrile containing 0.1% Formic Acid.

-

-

Reconstitution: Evaporate under nitrogen at 40°C; reconstitute in Mobile Phase.

Validation Protocols (Stability)

To comply with FDA M10 guidelines, the stability of PHA-d5 must be proven in the matrix.

Bench-Top Stability (Short-Term)

-

Objective: Mimic sample handling time.

-

Protocol:

-

Spike blank plasma with PHA-d5 at Low (LQC) and High (HQC) levels.

-

Keep at room temperature (20-25°C) for 6 to 24 hours .

-

Extract and analyze against freshly prepared standards.

-

-

Acceptance: Mean response should be within ±15% of the nominal (fresh) value.

Freeze-Thaw Stability

-

Objective: Assess stability during re-analysis cycles.

-

Protocol:

-

Freeze QC samples at -70°C (or -20°C).

-

Thaw unassisted at room temperature.

-

Refreeze for at least 12 hours.

-

Repeat for 3 cycles .

-

-

Critical Check: Ensure no degradation of the deuterated moiety occurs (e.g., loss of D label leading to mass shift).

Processed Sample Stability (Autosampler)

-

Objective: Ensure stability in the LC vial.

-

Protocol: Store reconstituted extracts in the autosampler (10°C) for 48-72 hours .

-

Relevance: Crucial for large batches where the last sample is injected days after extraction.

Stability Decision Logic

Figure 2: Decision logic for troubleshooting Internal Standard stability failures.

Data Interpretation & Troubleshooting

Mass Transitions (MRM)

When using PHA-d5 (Ethyl-d5), the mass shift is typically +5 Da.

-

Analyte (PHA): 298.3

107.1 (Tropylium ion) -

IS (PHA-d5): 303.3

107.1 (If fragment loses the ethyl chain) OR 303.3 -

Note: If the label is on the ethyl chain and the fragment is the benzyl ring (m/z 107), the product ion is the same for Analyte and IS. This requires chromatographic separation to avoid "crosstalk," although the precursor mass difference (5 Da) usually suffices.

Acceptance Criteria

-

IS Variation: The IS response in study samples should not deviate by more than 50% from the mean IS response of the calibration standards (FDA M10).

-

Retention Time: PHA-d5 should elute within ±0.05 min of PHA. Deuterium isotope effects may cause a very slight shift (usually elutes slightly earlier on C18 columns), but this must be consistent.

References

-

Rizea-Savu, S., et al. (2021).[2][3] Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Frontiers in Pharmacology. Link

-

FDA. (2022).[4] M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[5][6][7] Link

-

PubChem. (2025).[1][8] 4-Hydroxy Alverine-d5 Compound Summary. National Library of Medicine. Link

-

Pingale, S. G., et al. (2016). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma. Journal of Pharmaceutical Analysis. Link

-

EMA. (2011). Guideline on bioanalytical method validation. European Medicines Agency.[4] Link

Sources

- 1. 4-Hydroxy Alverine-d5 | C20H27NO | CID 46781731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bioanalysis-zone.com [bioanalysis-zone.com]

- 5. database.ich.org [database.ich.org]

- 6. Bioanalytical method development and validation of alimemazine in human plasma by LC-MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fda.gov [fda.gov]

- 8. Alverine | C20H27N | CID 3678 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Role of 4-Hydroxy Alverine-d5 in Modern Pharmacokinetic Studies

Executive Summary

The accurate characterization of a drug's pharmacokinetic (PK) profile is fundamental to its development and regulatory approval. For compounds like alverine, which undergo rapid and extensive first-pass metabolism, this presents a significant bioanalytical challenge. The parent drug is often found at very low concentrations in systemic circulation, exhibiting high inter-subject variability.[1] Consequently, robust quantification of its major active metabolite, 4-hydroxy alverine, becomes a more reliable surrogate for determining systemic exposure. This guide provides an in-depth technical exploration of the critical role of the stable isotope-labeled internal standard, 4-Hydroxy Alverine-d5, in the precise and accurate quantification of 4-hydroxy alverine in biological matrices. We will detail the causality behind its use, present a validated experimental workflow using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and discuss the principles that ensure the generation of high-integrity data essential for modern pharmacokinetic studies.

The Pharmacokinetic Profile of Alverine: A Case for Metabolite Quantification

Alverine is an antispasmodic agent that acts directly on the smooth muscle of the gastrointestinal tract and uterus.[2] Following oral administration, alverine is rapidly absorbed but is quickly and extensively converted to its primary active metabolite, para-hydroxy alverine (PHA), also known as 4-hydroxy alverine.[3][4] This metabolic conversion is so efficient that 4-hydroxy alverine, both in its free form and as a glucuronide conjugate, accounts for the vast majority (approximately 94%) of all alverine-related compounds found in circulation.[1]

The parent alverine itself has a short elimination half-life (around 0.8 hours) compared to its active metabolite (around 5.7 hours).[3] Furthermore, the hydroxylation process can be highly variable among individuals, potentially due to genetic polymorphisms in metabolic enzymes.[1] This combination of extensive metabolism and high variability makes the direct measurement of the parent drug a poor indicator of overall drug exposure. Therefore, pharmacokinetic and bioequivalence studies for alverine formulations pivot on the accurate quantification of the 4-hydroxy alverine metabolite.

| Compound | Time to Peak Plasma Conc. (Tmax) | Elimination Half-life (t½) | Notes |

| Alverine | ~0.75 hours[1] | ~0.8 hours[3] | Subject to high pharmacokinetic variability.[1] |

| 4-Hydroxy Alverine | ~1-1.5 hours[3][4] | ~5.7 hours[3] | Primary active metabolite; more reliable for PK assessment.[1] |

Table 1: Comparative pharmacokinetic parameters of Alverine and its primary metabolite, 4-Hydroxy Alverine.

The Imperative for an Internal Standard: Ensuring Bioanalytical Accuracy

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices like plasma due to its superior sensitivity and selectivity.[5][6] However, the accuracy of LC-MS/MS quantification is susceptible to variations that can occur during sample processing and analysis. Two major challenges are:

-

Sample Preparation Variability: Inconsistent recovery of the analyte during extraction steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) can lead to significant errors.

-

Matrix Effects: Co-eluting endogenous components from the biological matrix can interfere with the ionization of the analyte in the mass spectrometer's source, causing either ion suppression or enhancement. This effect can vary from sample to sample, compromising data integrity.

To correct for these potential sources of error, a suitable internal standard (IS) is incorporated into every sample, including calibrators and quality controls. The fundamental principle is that the IS, being chemically similar to the analyte, will experience the same losses during extraction and the same degree of ion suppression or enhancement. The quantification is then based on the ratio of the analyte's response to the IS's response, which remains stable even if the absolute responses fluctuate.

Why a Stable Isotope-Labeled Internal Standard is Superior

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte itself.[7] In this case, 4-Hydroxy Alverine-d5 is the deuterated analogue of 4-hydroxy alverine.[8] Its superiority over other types of internal standards (e.g., structural analogues) stems from its near-identical physicochemical properties:

-

Co-elution: It has virtually the same retention time as the analyte during chromatography.

-

Identical Extraction Recovery: It behaves identically during all sample preparation steps.

-

Comparable Ionization Efficiency: It experiences the same matrix effects in the ion source.

Because it is chemically identical but mass-shifted (due to the five deuterium atoms), the mass spectrometer can distinguish it from the unlabeled analyte, providing the most accurate correction possible for analytical variability.[9] The use of a SIL-IS is strongly recommended by regulatory bodies for robust bioanalytical method validation.[9]

Caption: Logic of using a stable isotope-labeled internal standard.

Technical Workflow: Quantifying 4-Hydroxy Alverine Using LC-MS/MS

This section outlines a validated, step-by-step protocol for the quantification of 4-hydroxy alverine in human plasma, employing 4-Hydroxy Alverine-d5 as the internal standard. The methodology is synthesized from established, peer-reviewed bioanalytical methods and adheres to regulatory guidelines.[10][11][12]

Materials and Reagents

-

Reference Standards: 4-Hydroxy Alverine, 4-Hydroxy Alverine-d5 hydrochloride.[8]

-

Reagents: HPLC-grade methanol, acetonitrile; analytical-grade ammonium formate, formic acid.

-

Human Plasma (with K2-EDTA or Na-heparin anticoagulant).

-

Solid-Phase Extraction (SPE) Cartridges (e.g., Phenomenex Strata-X).[10]

Preparation of Standards and Quality Controls (QCs)

-

Stock Solutions: Prepare individual primary stock solutions of 4-hydroxy alverine and 4-Hydroxy Alverine-d5 (~100 µg/mL) in methanol.

-

Working Solutions: Prepare serial dilutions from the stock solutions to create working solutions for spiking calibration curve (CC) standards and quality control (QC) samples.

-

Internal Standard Working Solution: Prepare a working solution of 4-Hydroxy Alverine-d5 at a fixed concentration (e.g., 8.0 ng/mL) in a methanol/water mixture.[10]

-

CC and QC Samples: Spike blank human plasma with the appropriate working solutions to prepare a calibration curve (typically 8-10 non-zero points) and at least four levels of QC samples: Lower Limit of Quantitation (LLOQ), Low (LQC), Medium (MQC), and High (HQC).

Sample Preparation: Solid-Phase Extraction (SPE)

Causality: SPE is chosen for its ability to efficiently clean up the sample and concentrate the analyte, which is crucial for achieving the low pg/mL sensitivity required for PK studies.[10][13]

-

Aliquot: To 150 µL of plasma sample (calibrator, QC, or unknown study sample), add 25 µL of the 4-Hydroxy Alverine-d5 internal standard working solution. Vortex briefly.

-

Acidify: Add 200 µL of 2.0 mM ammonium formate buffer (pH 3.0). Vortex and centrifuge.

-

Condition SPE Cartridge: Condition the SPE cartridge sequentially with 1.0 mL of methanol and 1.0 mL of ammonium formate buffer.

-

Load: Load the supernatant from the plasma sample onto the conditioned cartridge.

-

Wash: Wash the cartridge sequentially with 1.0 mL of ammonium formate buffer and 1.0 mL of 20% (v/v) methanol in water. This removes polar impurities.

-

Elute: Elute the analyte and internal standard with 500 µL of an elution solution (e.g., 80:20 acetonitrile/ammonium formate buffer).

-

Inject: Transfer the eluate to an autosampler vial and inject a small volume (e.g., 5.0 µL) into the LC-MS/MS system.[10]

Caption: Experimental workflow for sample preparation.

LC-MS/MS Conditions

Causality: A reversed-phase C18 column is used to separate the moderately hydrophobic alverine metabolite from endogenous plasma components. Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides exquisite selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and its labeled internal standard.

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC System |

| Column | Symmetry Shield RP18 (or equivalent C18 column)[10] |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and 10 mM Ammonium Formate[10] |

| Flow Rate | ~0.9 mL/min[10] |

| Injection Volume | 5.0 µL[10] |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

Table 2: Typical LC-MS/MS instrumental parameters.

The core of the MS/MS method lies in the specific MRM transitions:

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Notes |

| 4-Hydroxy Alverine | 298.2 / 298.3[10][14] | 107.0 / 106.9[10][14] | Corresponds to the protonated molecule and a characteristic fragment. |

| 4-Hydroxy Alverine-d5 | 303.2 (approx.) | 107.0 (or other stable fragment) | Q1 is shifted by +5 Da. The product ion may or may not contain the label. |

Table 3: Example MRM transitions for quantification.

Bioanalytical Method Validation (BMV)

Before analyzing study samples, the method must be fully validated according to regulatory guidelines from agencies like the EMA or FDA.[12][15][16] This ensures the method is reliable and reproducible.

| Validation Parameter | Acceptance Criteria (General) |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix. |

| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |

| Accuracy & Precision | Within-run and between-run precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ).[12] |

| Recovery | Should be consistent, precise, and reproducible. |

| Matrix Effect | Assessed to ensure no significant ion suppression/enhancement. The IS-normalized matrix factor should have a CV ≤15%.[10] |

| Stability | Analyte stability must be demonstrated under various conditions: Freeze-thaw, short-term (bench-top), long-term (freezer), and post-preparative.[12] |

Table 4: Key parameters and typical acceptance criteria for bioanalytical method validation.

Conclusion: The Cornerstone of Reliable Alverine Pharmacokinetics

References

-

Alverine: Uses, Dosage, Side Effects and More | MIMS Philippines.

-

Alverine citrate 120mg Capsules - Summary of Product Characteristics. (2018-05-04).

-

Taylor & Francis. Alverine – Knowledge and References.

-

ResearchGate. Mean pharmacokinetic curves of alverine parent and metabolites (N = 12).

-

MedChemExpress. 4-Hydroxy alverine-d5 hydrochloride | Stable Isotope.

-

Wikipedia. Alverine.

-

Savu, S. R., et al. (2020). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Processes, 8(8), 961.

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation.

-

Rathod, D. M., et al. (2017). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. Journal of Pharmaceutical Analysis, 7(2), 95-102.

-

Patsnap Synapse. (2024). What is Alverine Citrate used for?

-

European Medicines Agency. Bioanalytical method validation - Scientific guideline.

-

Shah, S. A., et al. (2009). Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma along with its application to a bioequivalence study. Journal of Chromatography B, 877(3), 261-266.

-

Rathod, D. M., et al. (2017). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. PubMed, 29404023.

-

ResearchGate. (2011). Liquid Chromatography/Tandem Mass Spectrometry for the Simultaneous Determination of Alverine and its Metabolite, Monohydroxy Alverine, in Human Plasma: Application to a Pharmacokinetic Study.

-

ResearchGate. Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry.

-

PubChem. 4-Hydroxy Alverine-d5.

-

Simson Pharma. 4-Hydroxy Alverine-D5 Hydrochloride.

-

ResolveMass Laboratories Inc. (2023). Deuterated Standards for LC-MS Analysis.

-

myadlm.org. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?

-

International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10.

-